molecular formula C23H25N3O3 B6011308 1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide

Cat. No. B6011308
M. Wt: 391.5 g/mol
InChI Key: SWKSBLWTZFLCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a piperidinecarboxamide derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has various biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and reduce the levels of oxidative stress in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This compound has also been shown to have low toxicity levels, making it a safe option for use in various experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research studies.

Future Directions

There are various future directions for research related to 1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. Some of the potential areas of interest include its use as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, as well as its potential as a drug delivery system for other compounds. Additionally, further studies are needed to understand the long-term effects of this compound on the body and its potential for drug resistance.

Synthesis Methods

The synthesis of 1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves the reaction of 3-isoxazolylmethanol with 4'-methoxy-2-biphenylcarboxylic acid in the presence of thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine-3-carboxamide.

Scientific Research Applications

1-(3-isoxazolylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-20-10-8-17(9-11-20)21-6-2-3-7-22(21)24-23(27)18-5-4-13-26(15-18)16-19-12-14-29-25-19/h2-3,6-12,14,18H,4-5,13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKSBLWTZFLCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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